molecular formula C15H18N2O B169959 Huperzine C CAS No. 163089-71-2

Huperzine C

Cat. No. B169959
CAS RN: 163089-71-2
M. Wt: 242.32 g/mol
InChI Key: IZGRHSRWTILCID-FIXISWKDSA-N
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Description

Huperzine C is an alkaloid isolated from Huperzia serrate. It is an acetylcholinesterase (AChE) inhibitor, with an IC50 of 0.6 μM . It can be used for the research of Alzheimer’s disease .


Synthesis Analysis

The synthesis of Huperzine C involves the use of a range of metal-catalyzed transformations based on a C(2)-halogenated variant of Huperzine A as a synthetic entry to the C(2) analogs that had been identified by in silico assessment . The total syntheses of huperzines B, U, O, Q and R, structure reassignment and total syntheses of huperzines K, M and N have been reported in the past decade .


Molecular Structure Analysis

Molecular docking analysis suggested that substitution at the C(2) position of Hup A with small functional groups could enhance binding affinity with AChE . The molecular docking result showed plausible interaction between Huperzine A and HSA .


Chemical Reactions Analysis

The chemical transformation of an early intermediate in the synthesis of Huperzine A provided a diverse array of molecules in which a variety of functional groups could be embedded .


Physical And Chemical Properties Analysis

Huperzine C has a molecular formula of C15H18N2O and a molecular weight of 242.32 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Alzheimer’s Disease Treatment

Huperzine A: is renowned for its neuroprotective properties , particularly in the treatment of Alzheimer’s disease (AD) . It functions as an acetylcholinesterase inhibitor (AChEI) , which helps increase levels of acetylcholine, a neurotransmitter associated with memory and learning . This can potentially alleviate symptoms of dementia and cognitive decline associated with AD.

Cognitive Enhancement

Research suggests that Huperzine A may enhance cognitive functions such as memory retention and learning efficiency . It does so by maintaining higher levels of acetylcholine in the brain, which is crucial for these cognitive processes .

Neuroprotection Beyond Alzheimer’s

Huperzine A’s neuroprotective effects may extend beyond Alzheimer’s disease. It has been studied for its potential to protect against neuronal cell death and to aid in the treatment of other neurodegenerative conditions .

Modulation of Neurotransmitters

Huperzine A has been found to influence the release of neurotransmitters like dopamine and serotonin . Dopamine is involved in motivation and reward, while serotonin regulates mood and sleep, suggesting potential applications in mood disorders and sleep-related issues.

Anti-Inflammatory Properties

The compound has been used traditionally to treat inflammation and swelling. Scientific research is exploring its anti-inflammatory properties, which could have implications for treating various inflammatory conditions .

Schizophrenia and Other Mental Health Disorders

Traditionally used in Chinese medicine for schizophrenia, Huperzine A is being researched for its therapeutic potential in mental health disorders. Its impact on neurotransmitters suggests it may have benefits in treating symptoms related to these conditions .

Mechanism of Action

Target of Action

Huperzine C, also known as Huperzine A, is a purified alkaloid compound extracted from a club moss called Huperzia serrata . The primary target of Huperzine C is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous functions in the body, including muscle movement, learning, memory, and attention .

Mode of Action

Huperzine C acts as a potent, reversible, and blood-brain barrier permeable acetylcholinesterase inhibitor . By inhibiting AChE, Huperzine C increases the levels of acetylcholine in the brain . Acetylcholine is a neurotransmitter that plays a key role in memory and cognition. Therefore, by increasing acetylcholine levels, Huperzine C may enhance cognitive function .

Biochemical Pathways

Huperzine C affects several biochemical pathways. It is involved in the cholinergic system, where it inhibits AChE and increases acetylcholine levels . This can lead to enhanced cognitive function. Additionally, Huperzine C has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease (AD) with significant neuroprotective properties . It also affects the amyloid beta (Aβ) pathway, which is implicated in the pathogenesis of AD .

Pharmacokinetics

Following oral administration, Huperzine C appears in the plasma within 5-10 minutes and reaches peak concentrations (Cmax) of 2.59±0.37 ng/ml at 58.33±3.89 minutes (Tmax) . The pharmacokinetics of Huperzine C conform to a two-compartmental open model . The mean values of the absorption half-life (T1/2ka) and the elimination half-life (T1/2ke) are 21.13±7.28 minutes and 716.25±130.18 minutes, respectively . This indicates a biphasic profile with rapid distribution followed by a slower elimination rate .

Result of Action

The molecular and cellular effects of Huperzine C’s action are significant. It has been found to have neuroprotective effects, particularly in the context of neurodegenerative diseases like AD . It can reduce neuronal impairment and neuroinflammation . Moreover, it has been shown to decrease the levels of hyperphosphorylated tau protein in both the cortex and the hippocampus, indicating that Huperzine C has activity beyond a reduction in cholinergic modulation .

Action Environment

The action, efficacy, and stability of Huperzine C can be influenced by various environmental factors. It is known that Huperzine C is derived from the club moss Huperzia serrata, which has been effectively used in treating several disorders in traditional Chinese medicine

Future Directions

Huperzine A, extracted from a Chinese herb, has neuroprotective effects and may enhance neuronal regeneration following the optic nerve crush (ONC) model . Intravitreal injection of Huperzine A could promote retinal ganglion cells survival and axonal regeneration after ONC .

properties

IUPAC Name

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGRHSRWTILCID-FIXISWKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Huperzine C

CAS RN

147416-32-8
Record name hupC protein, Bacteria
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Huperzine C compare to other Huperzine alkaloids, like Huperzine A and B?

A2: While the provided abstracts don't delve into the specific spectroscopic details of Huperzine C, they highlight a key structural difference compared to Huperzine A and B. [] These latter two alkaloids possess four interconnected six-membered rings, while Huperzine C, similar to Huperzine D, is categorized as a piperidine ring cleavage product. This structural distinction likely influences the biological activity and potential applications of Huperzine C.

Q2: Has Huperzine C demonstrated any notable biological activities, particularly compared to other Huperzine alkaloids?

A3: While Huperzine A is well-known for its potent acetylcholinesterase inhibitory activity, the provided research indicates that Huperzine C might have limited activity in this regard. [] A study focusing on alkaloids from Lycopodiastrum casuarinoides found that compounds like Huperzine B and Lycoparin C exhibited significant acetylcholinesterase inhibitory activity, but Huperzine C was not among the most active compounds. [] This suggests that further research is needed to fully elucidate the pharmacological potential of Huperzine C and explore its potential applications.

Q3: What analytical methods are commonly employed for the detection and quantification of Huperzine C in plant material?

A4: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a widely utilized technique for analyzing Huperzine alkaloids, including Huperzine C. [, ] This method allows for the simultaneous determination of multiple Huperzine alkaloids in complex plant extracts. Ultra-performance liquid chromatography (UPLC) coupled with PDA or tandem quadrupole time-of-flight mass spectrometry (Q/TOF-MS) provides enhanced separation and sensitivity for quantifying these alkaloids. [] These techniques are crucial for quality control and standardization of herbal preparations containing Huperzine C.

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